1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine
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Overview
Description
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxybenzyl chloride with piperidine to form the intermediate 1-(2,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine ring can be functionalized with different substituents.
Hydrogenation: Hydrogenation reactions can be performed to reduce double bonds or other unsaturated groups within the molecule.
Scientific Research Applications
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine can be compared with other similar compounds, such as:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group, which may result in different biological activities and properties.
N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: This compound contains a sulfanylbutanamide group, which may confer different pharmacological properties.
Properties
Molecular Formula |
C19H31N3O2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H31N3O2/c1-20-10-12-22(13-11-20)17-6-8-21(9-7-17)15-16-4-5-18(23-2)14-19(16)24-3/h4-5,14,17H,6-13,15H2,1-3H3 |
InChI Key |
FRRJTMZPMJHJNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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